2-(Biphenyl-4-yl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.
Esterification: The final step would involve the esterification of the quinoline carboxylic acid with the biphenyl ketone under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the ester linkage.
Substitution: Electrophilic aromatic substitution reactions could occur on the biphenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are typical.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities, due to the presence of the quinoline moiety.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound exhibits antimicrobial activity, it might interfere with bacterial DNA replication or protein synthesis. The molecular targets could include enzymes or receptors specific to the biological pathway being affected.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)-2-oxoethyl 2,6-dimethylquinoline-4-carboxylate: can be compared with other biphenyl or quinoline derivatives.
Biphenyl derivatives: These compounds often exhibit interesting photophysical properties and are used in materials science.
Quinoline derivatives: These are well-known for their pharmacological activities, including antimalarial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity not seen in simpler biphenyl or quinoline derivatives.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2,6-dimethylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-17-8-13-24-22(14-17)23(15-18(2)27-24)26(29)30-16-25(28)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCHTLQMRPUPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157772 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355826-65-2 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355826-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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